

# In-Depth Technical Guide: 4-Bromobutyronitrile (CAS 5332-06-9)

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For Researchers, Scientists, and Drug Development Professionals

### **Overview**

**4-Bromobutyronitrile**, with the Chemical Abstracts Service (CAS) number 5332-06-9, is a bifunctional organic compound featuring both a nitrile (-C≡N) and a primary alkyl bromide group.[1] This structure makes it a valuable and versatile intermediate in organic synthesis. The presence of a terminal bromine atom provides a reactive site for nucleophilic substitution, while the nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amines.[1] These properties make it a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] This document provides a comprehensive technical overview of its properties, spectral characteristics, reactivity, and safe handling procedures.

# **Physicochemical Properties**

**4-Bromobutyronitrile** is typically supplied as a colorless to pale yellow liquid.[1][3] Its physical and chemical properties are summarized in the table below. It is important to note a discrepancy in the reported melting point; while some databases record a value of 104-105 °C, major suppliers characterize it as a liquid at ambient temperature, which is more consistent with its other physical properties.[4]



Property	Value	Source(s)
CAS Number	5332-06-9	
Molecular Formula	C4H6BrN	[1]
Molecular Weight	148.00 g/mol	
Appearance	Colorless to pale yellow liquid	[1][3]
Boiling Point	205 °C (at 760 mmHg)	[5]
101 °C (at 20 mmHg)	[4]	
Density	1.489 g/mL at 25 °C	[5]
Refractive Index (n <sup>20</sup> /D)	1.478	[5]
Flash Point	103 °C (217.4 °F) - closed cup	[4]
Solubility	Immiscible with water; Miscible with toluene and benzene	[4][6][7]
InChI Key	CQPGDDAKTTWVDD- UHFFFAOYSA-N	[1]
SMILES	N#CCCCBr	

# **Spectroscopic Data**

The structural features of **4-Bromobutyronitrile** give rise to characteristic signals in various spectroscopic analyses. This data is crucial for reaction monitoring and quality control.



Spectroscopy	Key Features and Expected Values	Source(s)
<sup>1</sup> H NMR	Three distinct signals for the methylene (-CH <sub>2</sub> -) groups. Expected chemical shifts (in CDCl <sub>3</sub> ) are approximately: $\delta$ 3.4-3.5 ppm (t, 2H, -CH <sub>2</sub> Br), $\delta$ 2.5-2.6 ppm (t, 2H, -CH <sub>2</sub> CN), $\delta$ 2.1-2.2 ppm (quintet, 2H, -CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -).	[4][8]
<sup>13</sup> C NMR	Four signals are expected.  Approximate chemical shifts (in CDCl₃) are: δ 118-119 ppm (-C≡N), δ 32-33 ppm (-CH₂Br), δ 28-29 ppm (-CH₂CH₂Br), δ 16-17 ppm (-CH₂CN).	[2][4]
Infrared (IR)	Strong, sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm <sup>-1</sup> . A distinct band for the C-Br stretch in the range of 500-600 cm <sup>-1</sup> . C-H stretching bands just below 3000 cm <sup>-1</sup> .	[1][5][9]
Mass Spectrometry (EI)	The molecular ion peak [M] <sup>+</sup> may be weak. Characteristic fragmentation pattern showing loss of Br (m/z ~67) and cleavage of the alkyl chain. The most abundant peak is often observed at m/z 41.	[1][4][10]

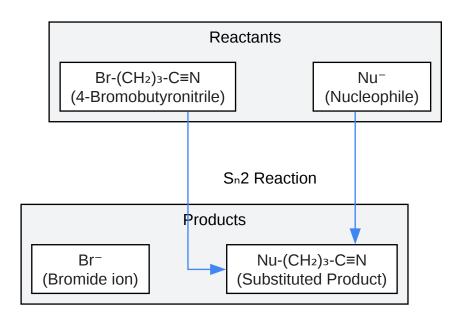
# **Reactivity and Applications**

The reactivity of **4-bromobutyronitrile** is dominated by the electrophilic carbon attached to the bromine atom, making it an excellent substrate for  $S_n2$  reactions.



# **Nucleophilic Substitution**

The primary bromide is a good leaving group, readily displaced by a wide range of nucleophiles. This reaction is fundamental to its use as a synthetic intermediate.



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**Figure 1:** General S<sub>n</sub>2 reaction of **4-bromobutyronitrile**.

# **Key Applications**

- Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical agents. For
  instance, its derivative, 4-bromo-2,2-diphenylbutyronitrile, is a key intermediate in the
  synthesis of the antidiarrheal medication loperamide.[4][6]
- Cyclopropane Derivatives: A significant application is its use in the synthesis of cyclopropyl cyanide through intramolecular cyclization.[4][6] Cyclopropyl cyanide is an important intermediate for various compounds, including the anticoagulant drug prasugrel.[11]
- General Organic Synthesis: It is used to introduce a three-carbon nitrile-containing chain (cyanopropyl group) into molecules, which can be further elaborated into amines, carboxylic acids, and other functional groups.[1][2]



# Experimental Protocols Synthesis of Cyclopropyl Cyanide via Intramolecular Cyclization

This protocol is adapted from a procedure in Organic Syntheses, which utilizes the closely related  $\gamma$ -chlorobutyronitrile. The use of **4-bromobutyronitrile** requires slight modifications as noted.[3] This reaction proceeds via an initial deprotonation of the carbon alpha to the nitrile group, followed by an intramolecular  $S_n2$  reaction.

#### Reagents and Equipment:

- 4-Bromobutyronitrile (1 mole)
- Sodamide (NaNH<sub>2</sub>) (prepared fresh from sodium and liquid ammonia) or powdered Sodium Hydroxide (NaOH)
- Solvent: Liquid Ammonia or Dimethyl Sulfoxide (DMSO)
- Dry Ether (for workup)
- Hydrated Ferric Nitrate (catalyst for sodamide formation)
- Three-necked round-bottom flask with mechanical stirrer, reflux condenser (Dry Ice), and addition funnel
- Distillation apparatus

Methodology (using Sodamide in Liquid Ammonia):

- Sodamide Preparation: In a 2-L three-necked flask equipped for low-temperature reactions, condense 1 L of liquid ammonia. Add a catalytic amount (~0.5 g) of hydrated ferric nitrate.
   Over 45 minutes, add 92 g (4 gram atoms) of clean sodium shavings while stirring. Continue stirring until the blue color of the solution disappears (1-2 hours), indicating the formation of a sodamide suspension.
- Reaction Setup: In a separate 5-L flask, place 148 g (1 mole) of 4-bromobutyronitrile dissolved in 1.5 L of liquid ammonia.

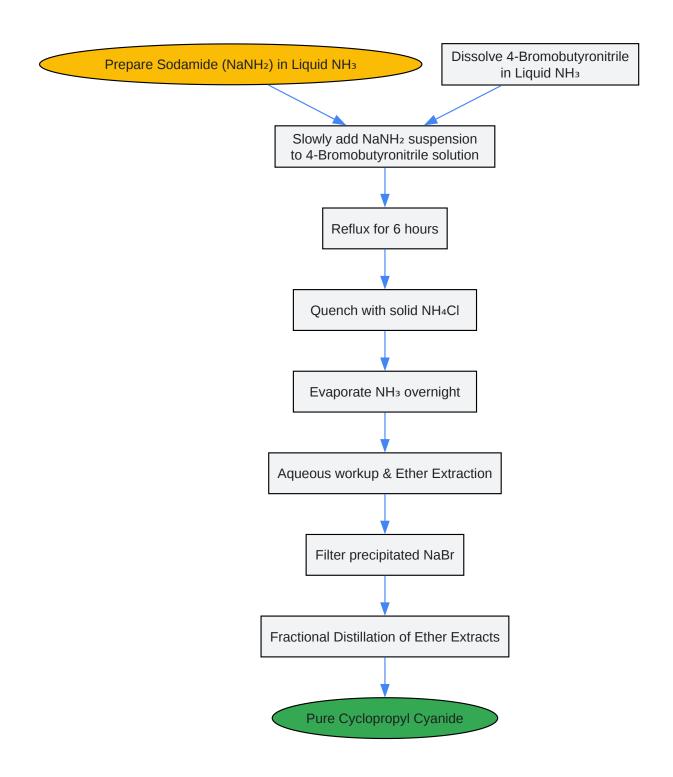
# Foundational & Exploratory





- Cyclization Reaction: Slowly transfer the prepared sodamide suspension into the 4bromobutyronitrile solution while maintaining vigorous stirring in both flasks.
- Modified Conditions for Bromide: The reaction mixture should be refluxed for approximately 6 hours to ensure complete reaction.[3]
- Workup: After the reaction is complete, cautiously add 214 g (4 moles) of solid ammonium chloride to neutralize any excess sodamide. Allow the ammonia to evaporate overnight in a fume hood.
- Extraction: To the residue, add 1.5 L of water and extract the mixture with three 500-mL portions of ether.
- Purification: Combine the ether extracts and dry over anhydrous magnesium sulfate. Filter off the sodium bromide precipitate.[3] Remove the ether by distillation. The crude cyclopropyl cyanide is then purified by fractional distillation under reduced pressure.





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**Figure 2:** Experimental workflow for the synthesis of cyclopropyl cyanide.



# **Safety and Handling**

**4-Bromobutyronitrile** is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[12]



Hazard Category	Description and Precautions	Source(s)
Toxicity	Toxic/Harmful: Harmful or toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing vapors, mist, or gas. Do not ingest.	[12][13][14]
Irritation	Causes skin and serious eye irritation. May cause respiratory irritation. Avoid contact with skin, eyes, and clothing.	[12][13]
Personal Protective Equipment (PPE)	Wear protective gloves (e.g., nitrile rubber), chemical safety goggles or face shield, and a lab coat. Use a respirator with an appropriate filter if ventilation is inadequate.	[12][14]
First Aid	Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.	[12][14]
Handling & Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.	[12]



Disposal	Dispose of contents/container
	to an approved waste disposal [12]
	plant in accordance with local,
	state, and federal regulations.

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